Lithium(1+)5-tert-butylthiophene-3-sulfinate

Catalog No.
S14018823
CAS No.
M.F
C8H11LiO2S2
M. Wt
210.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium(1+)5-tert-butylthiophene-3-sulfinate

Product Name

Lithium(1+)5-tert-butylthiophene-3-sulfinate

IUPAC Name

lithium;5-tert-butylthiophene-3-sulfinate

Molecular Formula

C8H11LiO2S2

Molecular Weight

210.3 g/mol

InChI

InChI=1S/C8H12O2S2.Li/c1-8(2,3)7-4-6(5-11-7)12(9)10;/h4-5H,1-3H3,(H,9,10);/q;+1/p-1

InChI Key

CFXZZKXJPUREGZ-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)C1=CC(=CS1)S(=O)[O-]

Lithium(1+)5-tert-butylthiophene-3-sulfinate is a lithium salt derived from the sulfinic acid of 5-tert-butylthiophene. This compound features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur, and a tert-butyl group that enhances its solubility and stability. The presence of the lithium cation suggests its potential utility in various

Typical of organolithium compounds. These reactions may include:

  • Nucleophilic Substitution: The lithium ion can facilitate nucleophilic attacks on electrophiles, making it useful in synthesizing complex organic molecules.
  • Deprotonation: The compound can act as a strong base, deprotonating various substrates to generate reactive intermediates.
  • Coupling Reactions: It may be employed in cross-coupling reactions to form carbon-carbon bonds, particularly in the synthesis of aryl compounds.

The synthesis of lithium(1+)5-tert-butylthiophene-3-sulfinate typically involves:

  • Preparation of 5-tert-butylthiophene: This can be achieved through the alkylation of thiophene with tert-butyl halides.
  • Formation of Sulfinic Acid: The thiophene derivative is then treated with a suitable oxidizing agent to convert it into its corresponding sulfinic acid.
  • Lithiation: Finally, the sulfinic acid is reacted with lithium hydroxide or lithium metal to form the lithium salt.

This multi-step synthesis allows for the precise control of the compound's structure and properties.

Lithium(1+)5-tert-butylthiophene-3-sulfinate has potential applications in:

  • Organic Synthesis: As a reagent for constructing complex organic molecules.
  • Materials Science: In the development of conductive polymers or as a dopant in electronic materials.
  • Pharmaceuticals: Potentially serving as an intermediate in drug synthesis due to its biological activity.

Studies on the interactions of lithium(1+)5-tert-butylthiophene-3-sulfinate with other chemical entities could reveal insights into its reactivity and potential applications. Investigations might include:

  • Reactivity with Electrophiles: Understanding how this compound reacts with different electrophiles can help optimize its use in synthetic pathways.
  • Biological Interactions: Evaluating its effects on biological systems could provide information relevant to medicinal chemistry.

Lithium(1+)5-tert-butylthiophene-3-sulfinate shares similarities with several other organolithium compounds and thiophenes. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Lithium 4,4'-di-t-butylbiphenylideBiphenyl structure with two tert-butyl groupsHigh stability and reactivity
Lithium diisopropylamideSecondary amine with two isopropyl groupsStrong base used in deprotonation reactions
Lithium 2-thienyllithiumThiophene derivative with a lithium ionUseful in coupling reactions

Lithium(1+)5-tert-butylthiophene-3-sulfinate is unique due to its specific combination of a thiophene ring and tert-butyl group, which influences its solubility and reactivity profile compared to other organolithium compounds. This makes it particularly valuable for targeted synthetic applications in organic chemistry.

Hydrogen Bond Acceptor Count

4

Exact Mass

210.03605037 g/mol

Monoisotopic Mass

210.03605037 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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